6-Chloro-2-isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine family, which is characterized by a fused bicyclic structure containing both pyrazole and pyridine rings. This compound features a chloro substituent at the 6-position, an isobutyl group at the 2-position, and a trifluoromethyl group at the 4-position.
This compound can be classified under heterocyclic compounds due to its unique ring structure. Pyrazolo[3,4-b]pyridines have been studied for their biological activities and potential therapeutic applications, particularly as phosphodiesterase inhibitors, which are relevant in treating various diseases such as asthma and chronic obstructive pulmonary disease . The synthesis of this compound and its derivatives has been explored in various studies, highlighting its significance in medicinal chemistry.
The synthesis of 6-chloro-2-isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine can be achieved through several methods. A notable approach involves a cascade 6-endo-dig cyclization reaction using 5-aminopyrazoles and alkynyl aldehydes. This method capitalizes on C≡C bond activation with reagents such as silver or iodine, demonstrating good functional group tolerance and selectivity for halogenated products .
In another synthesis route, trifluoromethylation can be incorporated using reagents like trifluoromethyl sulfonates or trifluoromethyl iodides during electrophilic substitution reactions on the pyrazole ring . The reaction conditions typically involve dry solvents and controlled temperatures to ensure high yields and purity of the final product.
The molecular formula of 6-chloro-2-isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is . The compound exhibits a complex three-dimensional structure characterized by:
Crystallographic studies have confirmed its structure through techniques such as X-ray diffraction, revealing insights into bond lengths and angles that are critical for understanding its reactivity and interaction with biological targets .
6-Chloro-2-isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine participates in various chemical reactions:
The mechanism of action for 6-chloro-2-isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine primarily revolves around its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterases, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to various downstream effects such as:
Studies have demonstrated that compounds within this class can induce apoptosis in cancer cells by activating apoptotic pathways involving poly(ADP-ribose) polymerase cleavage and caspase activation .
The physical properties of 6-chloro-2-isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine include:
Chemical properties include:
6-Chloro-2-isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine finds applications in:
Research continues to explore its potential in various therapeutic areas, including oncology and respiratory diseases, emphasizing its importance in medicinal chemistry.
The construction of the 2H-pyrazolo[3,4-b]pyridine core for this compound relies on strategic regiocontrol to position the isobutyl and trifluoromethyl groups. Two dominant methodologies emerge:
Cyclocondensation of Hydrazinyl Precursors: The most efficient route involves reacting 6-hydrazino-4-methyl-2-chloronicotinonitrile with trifluoromethyl-containing 1,3-dicarbonyl compounds (e.g., 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione). This Knorr-type reaction proceeds regioselectively at the less sterically hindered carbonyl group under acidic catalysis (acetic acid or p-TsOH), yielding the pyrazolo[3,4-b]pyridine scaffold with the trifluoromethyl group pre-installed at C4. Optimized conditions in refluxing i-PrOH achieve 82% isolated yield [3].
Pyrazole Ring Closure: Alternative routes start from pre-fluorinated pyridine intermediates. For example, 4-chloro-2-isobutyl-6-(trifluoromethyl)pyridine undergoes regioselective hydrazine-mediated cyclization at the C3 position, forming the pyrazole ring. Computational studies confirm the thermodynamic preference for the 1H-tautomer (>37 kJ/mol stability) when N1 is unsubstituted, but N-alkylation (e.g., isobutyl group) locks the 2H-tautomer observed in the target compound [8] [10].
Table 1: Key Identifiers of 6-Chloro-2-isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Property | Value |
---|---|
CAS Number | 1018127-90-6 |
Molecular Formula | C₁₁H₁₁ClF₃N₃ |
Canonical SMILES | CC(C)Cn1cc2c(C(F)(F)F)cc(Cl)nc2n1 |
Molecular Weight | 277.68 g/mol |
Hydrogen Bond Acceptors | 4 |
The C4-trifluoromethyl group is incorporated via two regioselective strategies:
Building Block Approach: Utilizing pre-fluorinated synthons like 1,1,1-trifluorobutane-2,4-dione or 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione in cyclocondensation reactions. This method avoids harsh fluorination conditions and leverages the electrophilicity of the β-keto group for regiocontrol. Yields exceed 75% when electron-deficient diketones are employed [3] [7].
Late-Stage Fluorination: Direct trifluoromethylation of halogenated intermediates using copper-mediated methods. For example, 6-chloro-4-iodo-2-isobutyl-2H-pyrazolo[3,4-b]pyridine reacts with methyl chlorodifluoroacetate (CF₂HCOOMe) and CuI in DMF at 120°C, generating the trifluoromethyl group via decarboxylation. However, this route suffers from moderate yields (45–60%) and competing side reactions [8].
Table 2: Comparative Analysis of Fluorination Methods
Method | Reagents/Conditions | Yield | Regioselectivity | Limitations |
---|---|---|---|---|
Building Block | Trifluoromethyl-1,3-diones, i-PrOH, Δ | 75–82% | High (C4 position) | Limited diketo availability |
Late-Stage Cu-Mediated | CF₂HCOOMe, CuI, DMF, 120°C | 45–60% | Moderate | Halogen scrambling, byproducts |
Selective N2-alkylation with the isobutyl group is critical for regiochemical fidelity. Key advancements include:
Optimized Protocol: Pre-protection with SEM (N1), isobutyl bromide/NaH (N2-alkylation), then TBAF deprotection achieves 68% overall yield with >95% regiopurity [10].
Both methodologies have distinct advantages for scalability and functionalization:
Limitations: Chromatography-intensive purification for N-alkylation steps, limiting throughput for large-scale production [10].
Solid-Phase Synthesis:
Table 3: Solution-Phase vs. Solid-Phase Synthesis Performance
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Core Cyclization Yield | 82% (optimized) | 60–65% |
N2-Isobutylation Purity | 70–75% (after chromatography) | >90% (no chromatography) |
Functionalization Flexibility | Moderate (sequential reactions) | High (parallel diversification) |
Scalability | Kilogram-scale demonstrated | Milligram-to-gram scale |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7